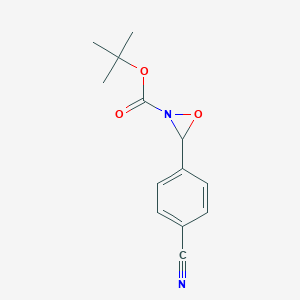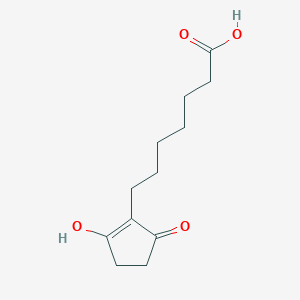
N-Boc-3-(4-cianofenil)oxaziridina
Descripción general
Descripción
N-Boc-3-(4-cyanophenyl)oxaziridine is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol . It is also known by its IUPAC name, tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate . This compound is characterized by the presence of an oxaziridine ring, a cyanophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-Boc-3-(4-cyanophenyl)oxaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine typically involves the reaction of tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ether, methylene chloride, or chloroform . The reaction is carried out at specific temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-Boc-3-(4-cyanophenyl)oxaziridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, precise control of reaction parameters, and efficient purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(4-cyanophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form different products.
Reduction: Reduction reactions can lead to the cleavage of the oxaziridine ring.
Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the oxaziridine ring can lead to the formation of oxaziridines with different substituents, while reduction can result in the cleavage of the ring to form amines or other derivatives .
Mecanismo De Acción
The mechanism of action of N-Boc-3-(4-cyanophenyl)oxaziridine involves its interaction with molecular targets and pathways. The oxaziridine ring is reactive and can undergo various transformations, leading to the formation of different products. These transformations are facilitated by the presence of the Boc protecting group, which stabilizes the compound and allows for selective reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-3-(4-methylphenyl)oxaziridine
- N-Boc-3-(4-chlorophenyl)oxaziridine
- N-Boc-3-(4-fluorophenyl)oxaziridine
Uniqueness
N-Boc-3-(4-cyanophenyl)oxaziridine is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
Propiedades
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Boc-3-(4-cyanophenyl)oxaziridine in organic synthesis?
A1: N-Boc-3-(4-cyanophenyl)oxaziridine serves as an efficient reagent for transferring a N-Boc group to both nitrogen and carbon nucleophiles. [] This makes it particularly useful for synthesizing N-Boc-protected hydrazines from primary and secondary amines, and N-Boc-amino derivatives from enolates. []
Q2: How does the structure of N-Boc-3-(4-cyanophenyl)oxaziridine relate to its reactivity?
A2: The oxaziridine ring in BCPO contains a strained three-membered ring with a relatively weak nitrogen-oxygen bond. [] This makes the nitrogen atom electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing 4-cyanophenyl group further enhances the electrophilicity of the nitrogen, promoting its reactivity towards nucleophilic attack. []
Q3: What are the stability characteristics of N-Boc-3-(4-cyanophenyl)oxaziridine?
A4: N-Boc-3-(4-cyanophenyl)oxaziridine exists in solution as a mixture of trans and cis isomers due to the slow inversion of the pyramidal nitrogen atom (ΔG‡cis-trans ca. 17 kcal mol−1 at 300 K). [] The compound is air-stable, and its decomposition products are nitrogen oxides, carbon monoxide, and carbon dioxide. [] It is available as a white to slightly beige crystalline powder with a purity greater than 98%. []
Q4: Has N-Boc-3-(4-cyanophenyl)oxaziridine been used in enantioselective synthesis?
A5: Yes, N-Boc-3-(4-cyanophenyl)oxaziridine has been successfully used for the enantioselective synthesis of protected α-aminoketones. [] This was achieved through the electrophilic amination of enantiopure α-silyl ketones with BCPO, followed by the removal of the silyl directing group. [] This method yielded N-Boc protected α-aminoketones with moderate enantiomeric purity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















